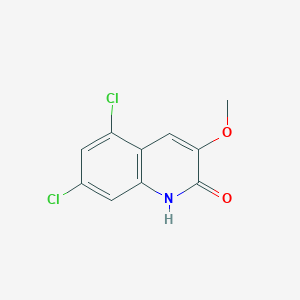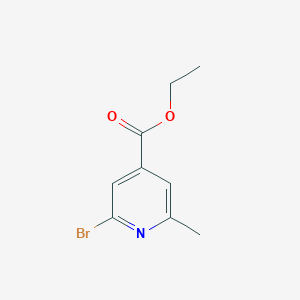![molecular formula C29H33NO4 B13679834 (3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol](/img/structure/B13679834.png)
(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a trityloxy (triphenylmethoxy) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the Boc protecting group and the trityloxy group. The reaction conditions often involve the use of organic solvents, bases, and protecting group reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include large-scale reactions with controlled temperature and pressure conditions, as well as purification steps such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group.
Substitution: The trityloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce a deprotected pyrrolidine.
Wissenschaftliche Forschungsanwendungen
(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active pyrrolidine moiety. This moiety can then interact with enzymes or receptors, influencing biological pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,5S)-1-Boc-5-hydroxymethylpyrrolidin-3-ol: Lacks the trityloxy group but has similar structural features.
(3S,5S)-1-Boc-5-[(benzyloxy)methyl]pyrrolidin-3-ol: Contains a benzyloxy group instead of a trityloxy group.
Uniqueness
(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol is unique due to the presence of the trityloxy group, which provides steric hindrance and influences the compound’s reactivity and interactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Eigenschaften
Molekularformel |
C29H33NO4 |
|---|---|
Molekulargewicht |
459.6 g/mol |
IUPAC-Name |
tert-butyl 4-hydroxy-2-(trityloxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C29H33NO4/c1-28(2,3)34-27(32)30-20-26(31)19-25(30)21-33-29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-26,31H,19-21H2,1-3H3 |
InChI-Schlüssel |
XMJRQZWPOQOBPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13679755.png)

![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate](/img/structure/B13679760.png)


![1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B13679772.png)
![Methyl 4-[(8-hydroxyoctyl)oxy]benzoate](/img/structure/B13679782.png)



![6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679814.png)


![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13679836.png)
